

Technical Support Center: IBRDC2 (IBR2)

Activity Assays

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Compound of Interest

Compound Name: IBR2

Cat. No.: B2414709

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This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the E3 ubiquitin ligase IBRDC2, also known as **IBR2** or RNF144B.

Frequently Asked Questions (FAQs)

Q1: What is IBRDC2 (**IBR2**) and what is its function?

A1: IBRDC2 (IBR Domain Containing 2), also known as RNF144B, is an IBR-type RING-finger E3 ubiquitin ligase.^{[1][2]} Its primary function is to regulate the levels of the pro-apoptotic protein Bax.^{[1][3][4]} IBRDC2 ubiquitinates Bax, targeting it for proteasomal degradation and thereby playing a crucial role in the regulation of apoptosis.^{[2][4][5]}

Q2: What is the primary substrate of IBRDC2?

A2: The primary and most well-characterized substrate of IBRDC2 is the pro-apoptotic protein Bax.^{[1][3][4]} Downregulation of IBRDC2 leads to an accumulation of Bax.^{[1][3]}

Q3: In which cellular compartment is IBRDC2 active?

A3: In healthy cells, IBRDC2 is primarily localized in the cytosol. However, upon the induction of apoptosis, it translocates to the mitochondria, where it interacts with activated Bax.^{[1][2][5]} This translocation is dependent on the presence of activated Bax.^[6]

Q4: What is a suitable positive control for an IBRDC2 activity assay?

A4: A specific, commercially available small molecule activator for IBRDC2 has not been widely reported. Therefore, a robust positive control strategy involves using a known substrate and ensuring all components of the ubiquitination cascade are active. For an in vitro ubiquitination assay, a suitable positive control would be a reaction containing wild-type IBRDC2, its substrate Bax, E1 activating enzyme, an appropriate E2 conjugating enzyme, and ubiquitin. The expected outcome is the polyubiquitination of Bax.

As a comparator, a reaction with a catalytically inactive IBRDC2 mutant (e.g., with mutations in the RING domain) should be run in parallel as a negative control to ensure that the observed ubiquitination is dependent on IBRDC2's ligase activity.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
No or low IBRDC2 activity (no Bax ubiquitination)	Inactive IBRDC2 enzyme	<ul style="list-style-type: none">- Ensure the recombinant IBRDC2 protein is correctly folded and has been stored properly.- Run a protein gel to check for protein degradation.- Consider expressing and purifying fresh protein.
Inactive E1 or E2 enzymes	<ul style="list-style-type: none">- Use freshly thawed or new batches of E1 and E2 enzymes.- Verify the activity of E1 and E2 enzymes in a separate control reaction (e.g., an E2 auto-ubiquitination assay).	
Incorrect buffer conditions	<ul style="list-style-type: none">- Optimize the buffer composition, including pH, salt concentration, and the presence of necessary co-factors like Mg²⁺-ATP.	
Inactive Ubiquitin	<ul style="list-style-type: none">- Use a fresh stock of ubiquitin.- Ensure ATP is present and not degraded.	
High background ubiquitination (in no-E3 control)	Contaminating E3 ligase activity in enzyme preparations	<ul style="list-style-type: none">- Use highly purified recombinant proteins (E1, E2, IBRDC2, and substrate).- Include a "no E3" control reaction to assess background activity.
E2 enzyme auto-ubiquitination	<ul style="list-style-type: none">- Some E2 enzymes can exhibit auto-ubiquitination.- Titrate the E2 concentration to the lowest effective level.	

Inconsistent results between experiments

Pipetting errors or variability in reagent concentrations

- Prepare a master mix for common reagents to minimize pipetting variability. - Use calibrated pipettes and ensure accurate reagent measurements.

Freeze-thaw cycles of reagents

- Aliquot reagents upon receipt to minimize freeze-thaw cycles.

Experimental Protocols

In Vitro Bax Ubiquitination Assay by IBRDC2

This protocol describes how to assess the E3 ubiquitin ligase activity of IBRDC2 by monitoring the ubiquitination of its substrate, Bax.

Materials:

- Recombinant human IBRDC2 (wild-type)
- Recombinant human Bax
- Recombinant human E1 activating enzyme (e.g., UBE1)
- Recombinant human E2 conjugating enzyme (e.g., UBE2D-family)
- Human Ubiquitin
- 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
- 10X ATP solution (20 mM)
- SDS-PAGE loading buffer
- Anti-Bax antibody
- Anti-Ubiquitin antibody

- Secondary antibody conjugated to HRP
- Chemiluminescence substrate

Procedure:

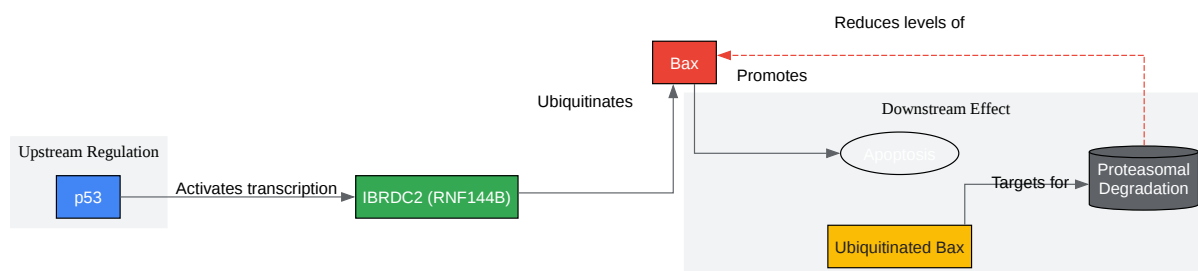
- Thaw all recombinant proteins, ubiquitin, and buffers on ice.
- Prepare the following reaction mixtures in separate microcentrifuge tubes on ice. The final volume for each reaction is 25 μ L.

Component	Negative Control (- IBRDC2)	Positive Reaction
Recombinant IBRDC2 (1 μ g/ μ L)	-	1 μ L
Recombinant Bax (1 μ g/ μ L)	1 μ L	1 μ L
Recombinant E1 (500 ng/ μ L)	0.5 μ L	0.5 μ L
Recombinant E2 (1 μ g/ μ L)	0.5 μ L	0.5 μ L
Ubiquitin (10 μ g/ μ L)	1 μ L	1 μ L
10X Ubiquitination Buffer	2.5 μ L	2.5 μ L
10X ATP	2.5 μ L	2.5 μ L
Nuclease-free water	17 μ L	16 μ L
Total Volume	25 μ L	25 μ L

- Mix the components gently by pipetting.
- Incubate the reactions at 37°C for 60-90 minutes.
- Stop the reactions by adding 5 μ L of 6X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
- Analyze the samples by SDS-PAGE followed by Western blotting.

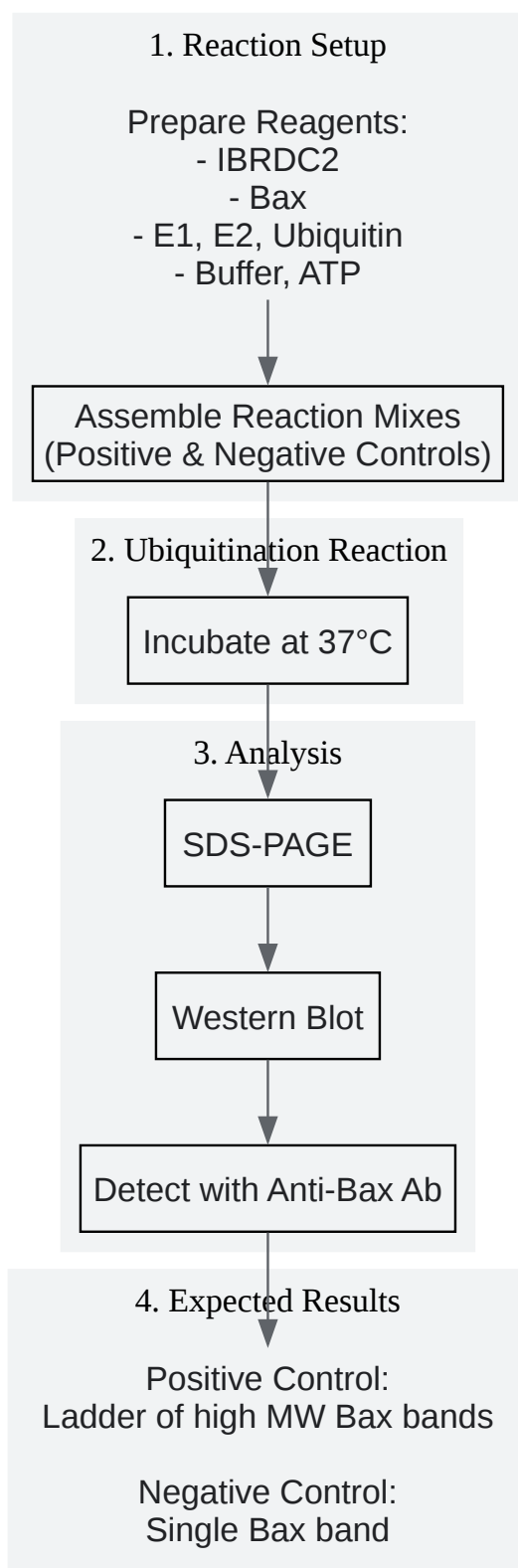
- Probe the Western blot with an anti-Bax antibody to detect ubiquitinated forms of Bax, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: IBRDC2 (RNF144B) signaling pathway in apoptosis regulation.



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Caption: Workflow for in vitro IBRDC2-mediated Bax ubiquitination assay.

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